O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate
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Overview
Description
O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[2.1.1]hexane core, which is a rigid and compact framework that can be functionalized in multiple ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate typically involves a [2 + 2] cycloaddition reaction. This photochemical reaction is used to construct the bicyclic core by combining suitable precursors under ultraviolet light. The reaction conditions often include the use of a photoreactor and specific wavelengths of light to drive the cycloaddition process efficiently .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the photochemical synthesis process. This would require specialized equipment to ensure consistent light exposure and reaction conditions on a larger scale. Additionally, purification steps such as crystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical space.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for designing bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as rigidity and stability.
Mechanism of Action
The mechanism of action of O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure may allow for precise binding to these targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate
- 8-Azabicyclo[3.2.1]octane derivatives
Uniqueness
O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is unique due to its exo configuration, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with endo configurations or different bicyclic frameworks .
Properties
CAS No. |
615575-82-1 |
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Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-O-tert-butyl 5-O-methyl (1R,4S,5R)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-7-5-8(13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9-/m1/s1 |
InChI Key |
WITHEBMIQIDICK-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@@H]2C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2C(=O)OC |
Origin of Product |
United States |
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